Paulownin

Vue d'ensemble

Description

La paulownine est un lignane furofurane naturel dérivé de l'arbre Paulownia tomentosa. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La paulownine peut être synthétisée stéréosélectivement à partir de ®-(+)-3-hydroxybutanolide en 12 étapes avec un rendement de 4,4 %

Méthodes de production industrielle : La production industrielle de paulownine implique généralement l'extraction du bois de cœur et de l'aubier de Paulownia tomentosa. Le processus d'extraction comprend une fractionnement par solvant utilisant de l'hexane et du chloroforme pour isoler les composés actifs .

Analyse Des Réactions Chimiques

Key Structural Features:

Type II Photocyclization

A seminal 1990 study achieved racemic this compound via a type II photocyclization strategy . The reaction involved:

- : A benzophenone derivative with pre-installed furan moieties.

- : UV irradiation (λ = 350 nm) in benzene.

- : 32% yield of (±)-paulownin .

Alkylation Reactions

This compound’s hydroxyl group at position 1 has been functionalized via alkylation :

- : Alkyl halides (e.g., methyl iodide) under basic conditions.

- : 1-O-alkyl derivatives with retained bioactivity .

Click Chemistry Modifications

Recent work (2020) introduced triazole moieties via copper-catalyzed azide-alkyne cycloaddition:

- : Propargylated this compound derivatives.

- : Enhanced cytotoxicity against cancer cell lines (IC₅₀ = 8.2–12.7 μM) .

Key Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Properties

Anti-Tumor Activity

Recent studies have demonstrated that paulownin exhibits potent anti-tumor effects by enhancing the cytotoxicity of natural killer (NK) cells. Research conducted on NK-92 cells revealed that this compound significantly increased the expression of cytolytic granules such as granzyme B and perforin, which are crucial for NK cell-mediated cytotoxicity against various cancer cell lines, including leukemia and lung cancer .

Table 1: Summary of Anti-Tumor Effects of this compound

| Cell Type | Effect Observed | Mechanism Involved |

|---|---|---|

| NK-92 Cells | Increased cytotoxicity | Enhanced expression of CD107a, granzyme B, and perforin |

| Human Primary NK | Enhanced activity | Activation of JNK signaling pathway |

| In Vivo (Mice) | Suppressed tumor growth | Activation of NK cells in spleen |

Anti-Inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. A study on the stem bark of Paulownia tomentosa indicated that extracts containing this compound significantly reduced inflammation in lipopolysaccharide (LPS)-stimulated macrophages and in murine models of acute lung injury . This suggests potential therapeutic applications in treating inflammatory diseases.

Cosmetic Applications

Skin Brightening Effects

Innovations in cosmetic formulations have identified this compound as a key ingredient for skin treatments. Patent literature describes compositions that incorporate this compound for its brightening effects on the skin, indicating its potential in cosmetic products aimed at improving skin appearance and health .

Table 2: Cosmetic Applications of this compound

| Application Type | Key Benefits | Formulation Examples |

|---|---|---|

| Skin Brightening | Enhances skin luminosity | Creams, serums |

| Anti-Aging | Reduces signs of aging | Moisturizers |

Ecological Applications

Phytoremediation

Paulownia species are recognized for their ecological benefits, particularly in phytoremediation. They can absorb pollutants from the soil, making them valuable for environmental cleanup efforts. This compound's role in enhancing plant resilience against pollutants is an area ripe for further research .

Traditional Uses and Current Advances

Historically, various parts of the Paulownia tree have been used in traditional medicine to treat ailments ranging from respiratory issues to inflammatory conditions. Current research continues to validate these traditional uses while exploring new therapeutic avenues through modern scientific methods .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La paulownine est souvent comparée à d'autres lignanes tels que la sésamine et le pipéritol :

Sésamine : Semblable à la paulownine, la sésamine présente des propriétés antioxydantes et anti-inflammatoires.

Liste des composés similaires :

- Sésamine

- Pipéritol

- Podophyllotoxine

- Arctigénine

La combinaison unique d'activités biologiques de la paulownine et son potentiel pour diverses applications en font un composé d'intérêt majeur dans la recherche scientifique et les applications industrielles.

Activité Biologique

Paulownin, a bioactive compound derived from the Paulownia genus, particularly Paulownia tomentosa, has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-tumor effects, immunomodulatory properties, and other pharmacological effects based on recent studies.

Chemical Composition and Sources

This compound is primarily extracted from the leaves and wood of Paulownia species. The chemical structure of this compound includes various functional groups that contribute to its biological activities. Research indicates that extracts from different parts of the Paulownia tree contain a variety of bioactive compounds, including flavonoids, phenolics, and triterpenoids, which may synergistically enhance its therapeutic potential.

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Leaves | Anti-tumor, Immunomodulatory |

| Aucubin | Leaves | Antioxidant |

| Maslinic Acid | Wood | Anti-inflammatory |

| Triterpenoids | Various | Antimicrobial |

Anti-Tumor Effects

Recent studies have highlighted the anti-tumor properties of this compound. A notable study demonstrated that this compound enhances the cytolytic activity of natural killer (NK) cells against various cancer cell lines, including leukemia and solid tumors such as lung and colon cancer. The mechanism involves the activation of the JNK signaling pathway, leading to increased expression of cytolytic granules like granzyme B and perforin in NK cells.

In Vitro Studies

- Cell Lines Used : NK-92 cells were treated with varying concentrations of this compound (0-160 μM) for 24 and 48 hours.

- Findings :

- Cytotoxicity was significantly enhanced at lower concentrations (up to 40 μM).

- The expression of CD107a (a degranulation marker) was upregulated.

- Cytotoxicity assays showed increased NK cell activity against K562 (human lymphoma) and other solid tumor cell lines after treatment with this compound.

In Vivo Studies

- Animal Model : BALB/c mice injected with B16F10 melanoma cells.

- Findings :

Immunomodulatory Properties

Beyond its anti-tumor effects, this compound exhibits immunomodulatory properties. It enhances innate immune responses by promoting NK cell activity. This effect is particularly relevant for developing new immunotherapies for cancer treatment. The activation of NK cells through this compound suggests potential applications in enhancing anti-cancer immunity.

Other Biological Activities

In addition to anti-tumor effects, this compound has been associated with various other biological activities:

- Antioxidant Activity : Extracts from Paulownia leaves show significant free radical scavenging activity, indicating potential protective effects against oxidative stress .

- Antimicrobial Effects : Compounds isolated from Paulownia species demonstrate antibacterial and antifungal properties, contributing to their traditional uses in herbal medicine .

- Anti-inflammatory Effects : Some studies suggest that triterpenoids found in Paulownia may reduce inflammation, further supporting its therapeutic potential .

Case Studies and Clinical Implications

While most research on this compound remains preclinical, its promising results warrant further investigation. Future studies should focus on clinical trials to validate its efficacy and safety in humans. The integration of this compound into cancer treatment regimens could offer a novel approach to enhance patient outcomes through improved immune responses.

Propriétés

IUPAC Name |

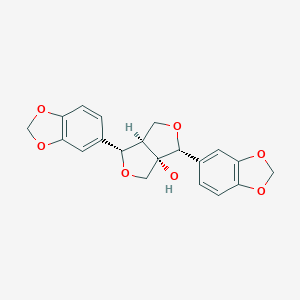

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFLPWHBKTTR-WNISUXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156507 | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-46-5 | |

| Record name | (+)-Paulownin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paulownin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13040-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Paulownin?

A: this compound possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. [, , ]

Q2: What are the key structural features of this compound?

A: this compound belongs to the 3,7-dioxabicyclo-(3,3,0)-octane group of lignans. Its core structure consists of two fused tetrahydrofuran rings with a hydroxyl group at the ring juncture. It also features two 3,4-methylenedioxyphenyl groups. [, ]

Q3: What spectroscopic data are available for characterizing this compound?

A: Researchers commonly utilize various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Analyses of these spectra provide valuable information about the compound's structure, functional groups, and fragmentation patterns. [, , ]

Q4: What are the reported biological activities of this compound?

A: Studies have explored various potential biological activities of this compound, including: * Anti-inflammatory activity: this compound demonstrated significant inhibition of ear swelling induced by xylene in a dose-dependent manner. [] * Analgesic activity: It exhibited analgesic effects by reducing writhing times in mice induced by acetic acid. [] * Immunomodulatory activity: this compound enhanced the phagocytic function of mononuclear phagocytes. [] * Hypoglycemic activity: High doses of this compound significantly decreased blood glucose levels, suggesting potential for managing hyperglycemia. [] * Cytotoxic activity: this compound showed cytotoxic activity against human breast cancer (MCF-7) cells. [] * Antifungal activity: Studies suggest this compound might contribute to the antifungal properties of certain plants, potentially through its piperonyl nucleus. []

Q5: What is known about the mechanism of action of this compound?

A: While research on this compound's mechanism of action is ongoing, some studies provide insights: * Inhibition of Cystathionine γ-synthase (CGS): this compound exhibited inhibitory activity against Helicobacter pylori CGS, a potential drug target for bacterial infections. The inhibition was found to be non-competitive with the substrate O-succinyl-l-homoserine. [] * Antioxidant properties: this compound, along with other compounds identified in Paulownia tomentosa Steud flower extracts, demonstrated potent antioxidant activity through scavenging DPPH, superoxide anions, and hydroxyl radicals. []

Q6: What are the potential applications of this compound based on its biological activities?

A: this compound's diverse biological activities make it a promising candidate for various applications: * Anti-inflammatory agent: Its potent anti-inflammatory effects suggest potential for treating inflammatory conditions. [] * Analgesic: Its ability to reduce pain perception makes it a potential candidate for developing new painkillers. [] * Immunomodulator: Its immunomodulatory effects could be explored for boosting immune responses or managing autoimmune disorders. [] * Antidiabetic agent: Its hypoglycemic activity highlights its potential for developing new antidiabetic drugs. [] * Anticancer agent: Its cytotoxic activity against cancer cell lines warrants further investigation for developing anticancer therapies. [, ] * Antibacterial agent: Its inhibitory activity against bacterial enzymes, like CGS, suggests potential for developing new antibacterial drugs. []

Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: Yes, researchers have investigated the SAR of this compound and its derivatives: * One study focused on synthesizing novel this compound derivatives via click chemistry, specifically targeting the hydroxyl group. The research explored how structural modifications impacted the cytotoxic activity of these derivatives against various cancer cell lines. Results showed that some derivatives exhibited increased potency and selectivity compared to the parent compound, highlighting the potential of SAR studies for optimizing therapeutic properties. [] * Research on the antifungal activity of lignans from Gmelina arborea suggested that the presence of a piperonyl nucleus in this compound and other lignans contributed to their activity against fungi like Trametes versicolor. []

Q8: Is there any research on the pharmacokinetics (PK) of this compound?

A8: Currently, detailed information regarding the PK properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is limited. Further research is needed to understand how the compound behaves within living organisms, which is crucial for determining its suitability for drug development.

Q9: What are the current limitations and future directions for this compound research?

A9: Despite promising findings, research on this compound is still in its early stages. Key limitations include: * Limited understanding of its mechanism of action for various biological activities. * Lack of comprehensive PK and pharmacodynamics (PD) data. * Limited in vivo studies to validate in vitro findings and assess efficacy in animal models of disease. * Need for extensive toxicological studies to evaluate safety and potential adverse effects.

Q10: Has any research investigated the environmental impact of this compound or its production?

A10: While this compound is a natural compound found in various plant species, research specifically addressing its environmental impact and degradation remains limited. Further studies are needed to assess potential ecotoxicological effects and explore sustainable practices for its production and utilization.

Q11: What are the potential sources of this compound and their sustainability?

A: this compound is primarily extracted from various plant sources, including: * Paulownia tomentosa wood [, , ] * Phyllarthron comorense heartwood [, ] * Callicarpa maingayi stem bark [, ] * Gmelina arborea heartwood [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.